5-azido-1,3-dimethyl-1H-pyrazole

Vue d'ensemble

Description

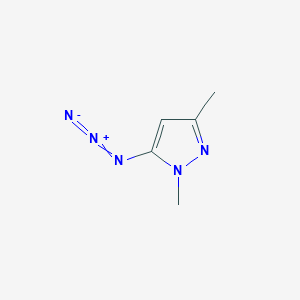

5-Azido-1,3-dimethyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-azido-1,3-dimethyl-1H-pyrazole typically involves the azidation of 1,3-dimethyl-1H-pyrazole. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole with sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Analyse Des Réactions Chimiques

2.1. Cycloaddition Reactions

One of the primary reactions of 5-azido-1,3-dimethyl-1H-pyrazole is its participation in cycloaddition reactions. For instance, it can react with alkynes or other dipolarophiles to form 1,2,3-triazoles through a [3+2] cycloaddition mechanism.

-

Example Reaction:

2.2. Reaction with Phosphonium Ylides

The interaction of this compound with phosphonium ylides leads to the formation of various products depending on the reaction conditions and substituents involved.

-

Example Reaction:

2.3. Thermolysis Reactions

Thermolysis of azido compounds often results in the formation of new heterocycles through rearrangements or eliminations.

-

Example Reaction:

Mechanistic Insights

The mechanisms underlying these reactions often involve the formation of reactive intermediates such as aziridines or diazo compounds that can further react with nucleophiles or undergo rearrangements.

3.1. Mechanism for Cycloaddition

In the case of cycloaddition reactions, the azide group acts as a dipole, reacting with dipolarophiles to yield triazoles:

This reaction typically proceeds via a concerted mechanism where the nitrogen atoms from the azide group are expelled as nitrogen gas during the formation of the new ring structure.

3.2. Mechanism for Phosphonium Ylide Reaction

The reaction with phosphonium ylides involves nucleophilic attack by the ylide on the azide group, leading to nitrogen elimination and formation of an amine:

Applications De Recherche Scientifique

Medicinal Chemistry

5-Azido-1,3-dimethyl-1H-pyrazole is part of the pyrazole family, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets.

Pharmacological Activities

- Anticancer Properties : Pyrazole derivatives are being investigated for their anticancer activities. The azido group can facilitate the introduction of other functional groups that enhance biological activity against cancer cells .

- Anti-inflammatory Effects : Compounds with pyrazole structures have shown promise as anti-inflammatory agents. The modification of the pyrazole ring can lead to enhanced efficacy in reducing inflammation .

- Antimicrobial Activity : Research indicates that pyrazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

Agrochemicals

The insecticidal properties of pyrazole compounds have made them attractive for agricultural applications. Research has shown that modifications to the pyrazole structure can lead to compounds with significant insecticidal activity.

Insecticidal Applications

- Synthesis of New Insecticides : this compound can be utilized as a precursor in synthesizing novel insecticides. For instance, derivatives of pyrazole have been developed that exhibit high mortality rates against pests such as Aphis fabae and Mythimna separata at low concentrations .

- Low Toxicity : Many pyrazole derivatives demonstrate low toxicity to non-target organisms, making them safer alternatives to traditional pesticides .

Material Science

The azido group in this compound can also be exploited in material science, particularly in the development of polymers and nanomaterials.

Polymer Chemistry

- Click Chemistry : The azido group allows for "click" reactions, which are efficient for synthesizing polymers with specific properties. This method can be utilized to create functionalized materials with tailored characteristics for applications in coatings and biomedical devices .

Synthesis and Characterization

The synthesis of this compound involves various methods that allow for the introduction of different substituents on the pyrazole ring. The compound can be synthesized through:

- Nucleophilic Substitution : Utilizing azides in reactions with halogenated pyrazoles.

- Regioselective Reactions : Employing photoredox catalysis or metal-catalyzed methods to achieve selective functionalization .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mécanisme D'action

The mechanism of action of 5-azido-1,3-dimethyl-1H-pyrazole primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes or alkenes, forming stable triazole rings. This reactivity is harnessed in various applications, including click chemistry, where the formation of triazoles is used for bioconjugation and material synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dimethyl-1H-pyrazole: Lacks the azido group, making it less reactive in cycloaddition reactions.

5-Amino-1,3-dimethyl-1H-pyrazole: Contains an amino group instead of an azido group, leading to different reactivity and applications.

Uniqueness

5-Azido-1,3-dimethyl-1H-pyrazole is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in synthetic chemistry and various applications where the formation of triazole rings is desired .

Activité Biologique

5-Azido-1,3-dimethyl-1H-pyrazole (CAS No. 1909316-92-2) is an azole compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group (-N₃) and two methyl groups attached to the pyrazole ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in medicinal chemistry.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following table summarizes some of the notable activities associated with pyrazole compounds:

Antitumor Activity

A study investigated the antitumor properties of several pyrazole derivatives, including those related to this compound. The results indicated significant inhibitory effects on human cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. The results demonstrated that compounds with similar structures exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving azide transfer reactions or cyclization processes. The following synthetic route outlines a common approach:

- Starting Materials : Utilize appropriate hydrazines and carbonyl compounds.

- Reaction Conditions : Employ conditions conducive to azide formation and cyclization.

- Purification : Isolate the desired product using chromatographic techniques.

This compound serves as a precursor for synthesizing more complex derivatives that may enhance biological activity or target specificity.

Propriétés

IUPAC Name |

5-azido-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c1-4-3-5(7-9-6)10(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEARUQZMJUBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.